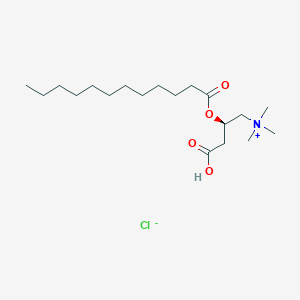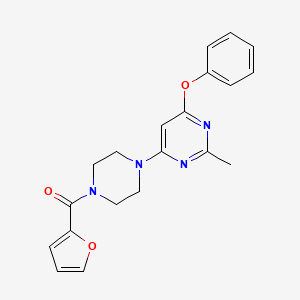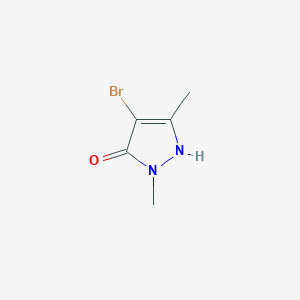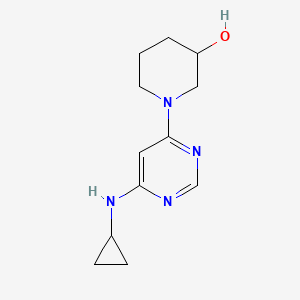![molecular formula C15H14ClN3O2 B2477524 4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 338415-14-8](/img/structure/B2477524.png)
4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
- This compound is utilized in the synthesis of novel chemical structures. For example, research demonstrates the synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, a process that involves reactions of similar compounds with substituted phenyl ethanones and ethyl cyanoacetate or malononitrile (Khalifa, Al-Omar, & Ali, 2017).
Formation of Pyridine Derivatives
- The reaction of similar compounds has been used to form pyridine derivatives. For instance, 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile reacts with arylidene malononitrile to afford isoquinoline derivatives (Al-Issa, 2012).
Chemical Structure Elucidation
- Research has explored the chemical and spectroscopic data of these compounds to elucidate their structures. This is vital in understanding the chemical properties and potential applications of these compounds (Cetina et al., 2010).
Application in Corrosion Inhibition
- Some derivatives of similar compounds have been synthesized and investigated for their potential as corrosion inhibitors. This includes studies on the effects of these compounds on the corrosion of materials like mild steel in acidic environments (Dandia et al., 2013).
Optical and Structural Analysis
- Pyridine derivatives, closely related to the compound , have been studied for their optical properties and structural features, including in the context of semiconductor applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Synthesis Methods
- There are studies focused on developing new methods for synthesizing these types of compounds, such as using microwave irradiation for a more efficient and selective synthesis process (Rahmati & Alizadeh Kouzehrash, 2011).
properties
IUPAC Name |
4-[(E)-(4-chlorophenyl)methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-14(7-17)12(6-15(20)19-10)8-18-21-9-11-2-4-13(16)5-3-11/h2-5,8,12H,6,9H2,1H3,(H,19,20)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBADBYQLNDFU-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C=NOCC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)N1)/C=N/OCC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2477448.png)
![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)

![3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2477454.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)